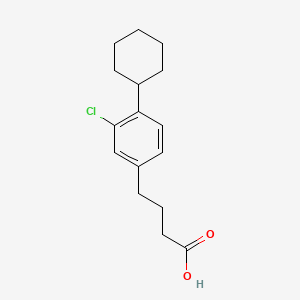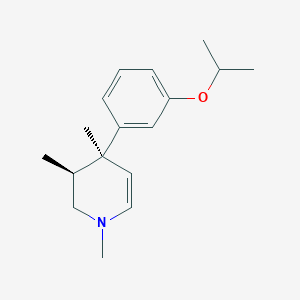
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structural features, including a dihydropyridine ring and a propan-2-yloxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the dihydropyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4R)-1,3-Dimethyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-yl ethyl carbonate
- (3S,4R)-2,2,3,4-tetramethyl-3-(propan-2-yloxy)hexane
Uniqueness
Compared to similar compounds, (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C17H25NO |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine |
InChI |
InChI=1S/C17H25NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-11,13-14H,12H2,1-5H3/t14-,17+/m1/s1 |
Clé InChI |
TUOYJZHYGHLCHZ-PBHICJAKSA-N |
SMILES isomérique |
C[C@@H]1CN(C=C[C@]1(C)C2=CC(=CC=C2)OC(C)C)C |
SMILES canonique |
CC1CN(C=CC1(C)C2=CC(=CC=C2)OC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


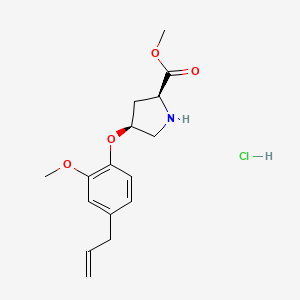
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
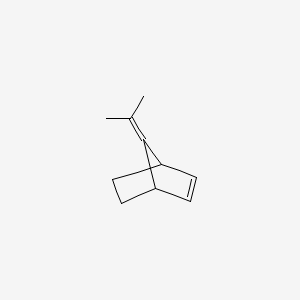
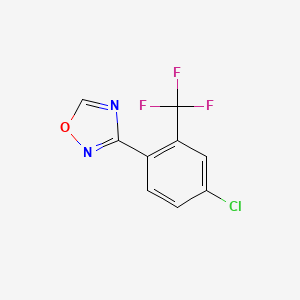
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
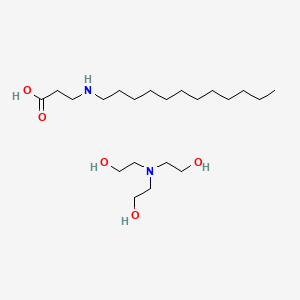
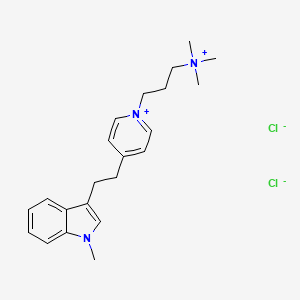
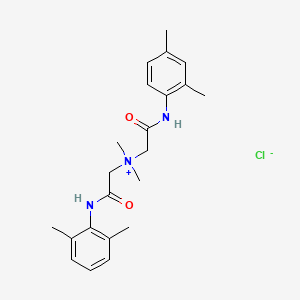
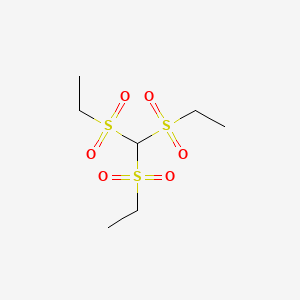
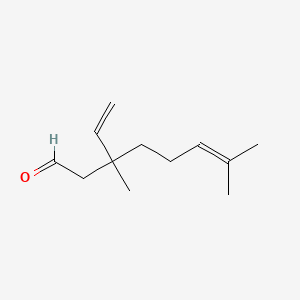
![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
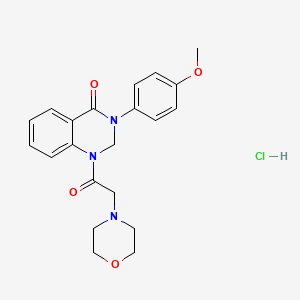
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)
